molecular formula C13H16N2O3 B8183989 5-Carbamoyl-2-(piperidin-1-yl)benzoic acid

5-Carbamoyl-2-(piperidin-1-yl)benzoic acid

Cat. No.: B8183989
M. Wt: 248.28 g/mol
InChI Key: LXSWWTLDQLKPRQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carbamoyl-2-(piperidin-1-yl)benzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as cobalt-based catalysts, has been explored to improve the efficiency and selectivity of the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions

5-Carbamoyl-2-(piperidin-1-yl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the Suzuki–Miyaura coupling reaction utilizes palladium catalysts and organoboron reagents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

5-Carbamoyl-2-(piperidin-1-yl)benzoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Carbamoyl-2-(piperidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through various mechanisms, such as:

    Binding to Receptors: The compound may bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting biochemical pathways.

    Signal Transduction: The compound can influence signal transduction pathways, leading to cellular responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Carbamoyl-2-(piperidin-1-yl)benzoic acid include other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure and the presence of both carbamoyl and piperidinyl groups. This unique combination of functional groups contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

5-carbamoyl-2-piperidin-1-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c14-12(16)9-4-5-11(10(8-9)13(17)18)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2,(H2,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSWWTLDQLKPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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